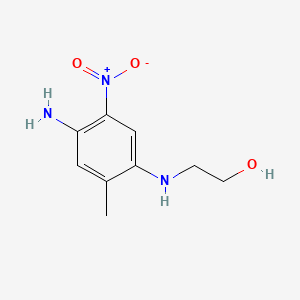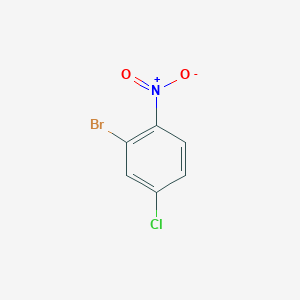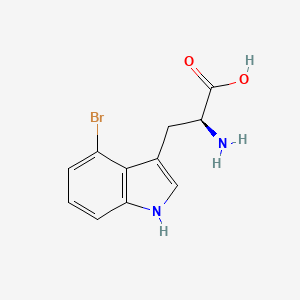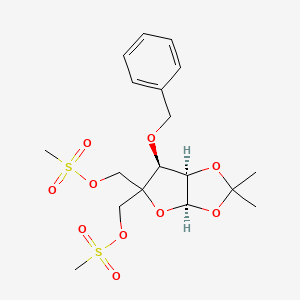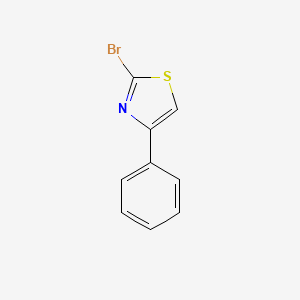
2-Bromo-4-feniltiazol
Descripción general
Descripción
2-Bromo-4-phenylthiazole is a useful research compound. Its molecular formula is C9H6BrNS and its molecular weight is 240.12 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-4-phenylthiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-4-phenylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-phenylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Antimicrobianas
Los derivados de tiazol, incluido el 2-Bromo-4-feniltiazol, han sido reconocidos por sus potentes propiedades antimicrobianas. Se utilizan en el desarrollo de nuevos agentes antimicrobianos debido a su efectividad contra una gama de patógenos bacterianos y fúngicos . Las sustituciones de bromo y fenilo en el anillo de tiazol pueden mejorar la capacidad del compuesto para interferir con la síntesis de la pared celular microbiana o la función de las proteínas, lo que lleva a la muerte del patógeno.
Investigación Anticaencégena
En el ámbito de la investigación contra el cáncer, el this compound ha mostrado promesa debido a su potencial para inhibir el crecimiento y la proliferación de las células cancerosas. La estructura del compuesto le permite interactuar con varios objetivos celulares, interrumpiendo las vías críticas de las que dependen las células cancerosas para sobrevivir . Los investigadores están explorando su uso en terapias dirigidas, donde podría utilizarse para atacar selectivamente las células cancerosas mientras se conserva el tejido sano.
Actividad Antidiabética
El grupo tiazol es una característica común en muchos medicamentos antidiabéticos. El this compound se está estudiando por su capacidad para modular las vías de señalización de la insulina y mejorar la captación de glucosa en las células. Esto podría conducir a nuevos tratamientos para la diabetes que ayuden a controlar los niveles de azúcar en la sangre de manera más efectiva .
Anti-Enfermedad de Alzheimer
Los derivados de tiazol también se están investigando por sus efectos neuroprotectores, que podrían ser beneficiosos en el tratamiento de enfermedades neurodegenerativas como el Alzheimer. El this compound puede ayudar a prevenir la formación de placas amiloides o proteger las neuronas del estrés oxidativo, que son factores clave en la progresión de la enfermedad de Alzheimer .
Propiedades Antioxidantes
La capacidad antioxidante de los derivados de tiazol los hace valiosos para combatir el estrés oxidativo, que está implicado en varias enfermedades crónicas. El this compound podría utilizarse para desarrollar terapias antioxidantes que protejan las células del daño causado por los radicales libres .
Efectos Hepatoprotectores
La salud del hígado es otra área donde el this compound podría tener aplicaciones significativas. Sus propiedades hepatoprotectoras pueden aprovecharse para tratar o prevenir enfermedades hepáticas al reducir la inflamación y proteger los hepatocitos de las toxinas .
Sensibilizadores Fotográficos
Fuera de las aplicaciones biomédicas, el this compound tiene usos potenciales en el campo de la fotografía como agente sensibilizador. Podría incorporarse a materiales fotográficos para mejorar la sensibilidad a la luz de las películas o papeles fotográficos .
Safety and Hazards
2-Bromo-4-phenylthiazole is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the GHS classification . It is toxic if swallowed and causes serious eye damage . Precautionary measures include avoiding eating, drinking, or smoking when using this product, wearing eye protection, and washing skin thoroughly after handling .
Mecanismo De Acción
Target of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Thiazole derivatives have been reported to exhibit antimicrobial and antifungal activities . This suggests that 2-Bromo-4-phenylthiazole might interact with its targets, leading to inhibition of essential biological processes in microbes and fungi.
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, indicating that they may influence several biochemical pathways .
Pharmacokinetics
The compound’s solid form and molecular weight (24012) suggest that it may have certain bioavailability characteristics .
Result of Action
Thiazole derivatives have been reported to exhibit antimicrobial and antifungal activities, suggesting that they may lead to the death of microbes and fungi .
Análisis Bioquímico
Biochemical Properties
2-Bromo-4-phenylthiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent . The compound’s interaction with proteins often involves binding to specific active sites, altering the protein’s conformation and function. These interactions can lead to the inhibition of enzyme activity or the modulation of protein-protein interactions, which are crucial for cellular processes.
Cellular Effects
The effects of 2-Bromo-4-phenylthiazole on cells are diverse and depend on the cell type and concentration used. In cancer cells, for example, it has been shown to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . This compound can also affect gene expression, leading to the upregulation or downregulation of genes involved in cell cycle regulation and apoptosis. Additionally, 2-Bromo-4-phenylthiazole influences cellular metabolism by altering the activity of metabolic enzymes, which can impact the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 2-Bromo-4-phenylthiazole exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation . This binding often involves interactions with key amino acid residues within the enzyme’s active site, resulting in conformational changes that affect enzyme activity. Furthermore, 2-Bromo-4-phenylthiazole can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-phenylthiazole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that 2-Bromo-4-phenylthiazole remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained enzyme inhibition and prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of 2-Bromo-4-phenylthiazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. Studies have identified specific dosage thresholds beyond which the compound’s beneficial effects are outweighed by its toxicity. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
2-Bromo-4-phenylthiazole is involved in several metabolic pathways within the cell. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, the compound can inhibit enzymes involved in the biosynthesis of essential metabolites, leading to a decrease in their levels. Additionally, 2-Bromo-4-phenylthiazole can affect the activity of enzymes involved in the detoxification of reactive oxygen species, thereby influencing cellular redox balance.
Transport and Distribution
The transport and distribution of 2-Bromo-4-phenylthiazole within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. For instance, 2-Bromo-4-phenylthiazole may be transported into the cell via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity. The compound’s ability to accumulate in specific tissues can also impact its overall biological effects.
Subcellular Localization
The subcellular localization of 2-Bromo-4-phenylthiazole is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 2-Bromo-4-phenylthiazole may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism. The precise localization of 2-Bromo-4-phenylthiazole within the cell is a key determinant of its biological activity.
Propiedades
IUPAC Name |
2-bromo-4-phenyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZLTINVLOBXQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432844 | |
| Record name | 2-Bromo-4-phenylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57516-16-2 | |
| Record name | 2-Bromo-4-phenylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57516-16-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
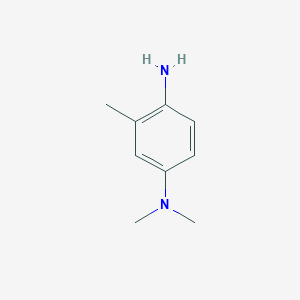
![3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1277865.png)
